Tunicamycin mixture is a mixture of tunicamycins with variable trans-2,3-unsaturated branched chain fatty acid (BFCA) chain lengths. Tunicamycins are anti-microbial agents that are active against Gram-positive bacteria, fungi, and viruses. They inhibit the N-acetylhexosamine (HexNAc) phosphotransferase family of enzymes in bacteria and prevent peptidoglycan biosynthesis. In eukaryotes, they inhibit N-acetylglucosamine (GlcNAc) phosphotransferase (GPT), preventing the first step in N-linked glycosylation and inducing the unfolded protein response and cell death. The cellular toxicity of tunicamycins is linked to the trans-2,3-unsaturated BCFA, and saturated BCFA-containing tunicamycin derivatives, such as TunR1 and TunR2, have reduced toxicity. Tunicamycins impair glycosylation of the receptor tyrosine kinases EGFR, HER2, HER3, and IGF-1R, which prevents their translocation out of the endoplasmic reticulum and Golgi apparatus and reduces their protein levels and activity. Tunicamycin sensitizes EGFR inhibitor-resistant U251 glioma and Bx/PC-3 pancreatic adenocarcinoma cells to irradiation.
Tunicamycin is a mixture of homologous nucleoside antibiotics. An inhibitor of glycosylation. Tunicamycin Blocks the formation of N-glycosidic linkages by inhibiting the first step in glycoprotein synthesis. In vitro: Tunicamycin causes accumulation of unfolded proteins in cell endoplasmic reticulum (ER). Tunicamycin-induced ER stress suppresses CD44+/CD24- phenotype cell subpopulation. Tunicamycin inhibite invasion, increase cell death, suppress proliferation and reduce migration in the CD44+/CD24- and CD44+/CD24- rich MCF7 cell culture. In vivo: Administering tunicamycin further increase protein expression levels of ER stress indicators and inflammatory cytokines, and resulted in more severe asthma phenotypes in OVALPS-OVA mice.
Tunicamycin
CAS No.: 11089-65-9
Cat. No.: VC0001771
Molecular Formula: C30H46N4O16
Molecular Weight: 718.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 11089-65-9 |
---|---|
Molecular Formula | C30H46N4O16 |
Molecular Weight | 718.7 g/mol |
IUPAC Name | (E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide |
Standard InChI | InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15-,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1 |
Standard InChI Key | ZHSGGJXRNHWHRS-VIDYELAYSA-N |
Isomeric SMILES | CC(C)C/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
SMILES | CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Canonical SMILES | CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Biochemical Structure and Mechanism of Action
Molecular Composition and Target Specificity
Tunicamycin’s structure consists of four distinct moieties:
-
Uracil: A nucleobase that facilitates binding to enzyme active sites.
-
Tunicamine sugar: An 11-carbon aminodialdose critical for structural stability.
-
N-acetylglucosamine (GlcNAc): A sugar unit involved in glycosylation inhibition.
-
Fatty acyl tail: A variable-length hydrocarbon chain influencing membrane permeability .
This unique configuration enables Tunicamycin to competitively inhibit DPAGT1, the enzyme responsible for catalyzing the first step of N-linked glycosylation—the transfer of GlcNAc-1-phosphate to dolichol phosphate . Structural studies using quantum mechanics/molecular mechanics (QM/MM) calculations reveal that Tunicamycin binds DPAGT1 through hydrogen bonds between its uracil moiety and residues Asp175, Leu177, and Asp178, while its tunicamine sugar interacts with Lys97 and Asn172 .
Table 1: Key Interactions Between Tunicamycin and DPAGT1/MraY Enzymes
Enzyme | Binding Residues | Interaction Type | Strength (kcal/mol) |
---|---|---|---|
DPAGT1 | Asp175, Leu177, Asp178 | Hydrogen bonding, hydrophobic | -12.4 |
MraY (Bacterial) | Asp93, Lys111, Gly230 | Charge-dipole, van der Waals | -8.9 |
Data derived from QM/MM and QTAIM analyses .
Inhibition of Glycosylation and ER Stress Induction
By blocking DPAGT1, Tunicamycin prevents the synthesis of lipid-linked oligosaccharides (LLOs), leading to the accumulation of misfolded glycoproteins in the ER . This triggers the unfolded protein response (UPR), characterized by:
-
PERK Activation: Phosphorylation of eukaryotic initiation factor 2α (eIF2α), halting global protein synthesis.
-
IRE1α Signaling: Splicing of XBP1 mRNA to promote chaperone production.
-
ATF6 Cleavage: Translocation to the nucleus to upregulate ER stress genes .
Prolonged ER stress culminates in apoptosis via caspase-3 activation and mitochondrial dysfunction .
Anticancer Efficacy in Preclinical Models
Suppression of Breast Cancer Cell Proliferation
In vitro studies demonstrate that Tunicamycin (2–8 µg/mL) inhibits the growth of MCF-7 and SKBR-3 breast cancer cells in a dose-dependent manner, with IC50 values of 5.2 µg/mL and 4.8 µg/mL, respectively . Flow cytometry reveals G1/S phase cell cycle arrest, accompanied by a 3.5-fold increase in sub-G1 populations (p < 0.01) . Apoptosis rates rise to 32% in MCF-7 cells and 28% in SKBR-3 cells after 48-hour treatment (vs. 5% in controls) .
Table 2: In Vitro Antiproliferative Effects of Tunicamycin
Cell Line | IC50 (µg/mL) | Apoptosis Rate (%) | Cell Cycle Arrest Phase |
---|---|---|---|
MCF-7 | 5.2 | 32 | G1/S |
SKBR-3 | 4.8 | 28 | G1/S |
MDA-MB-231 | 6.1 | 24 | G2/M |
Inhibition of Metastasis and Angiogenesis
Tunicamycin (5 µg/mL) reduces the migratory and invasive capacities of breast cancer cells by 65% and 58%, respectively, in transwell assays . Mechanistically, it downregulates matrix metalloproteinases (MMP-2/9) and vascular endothelial growth factor (VEGF) by suppressing the Akt/NF-κB pathway . In murine xenograft models, intraperitoneal administration (5 mg/kg) decreases tumor volume by 72% and prolongs median survival from 28 to 45 days (p < 0.01) .
Synergistic Effects with Targeted Therapies
Enhancement of Trastuzumab Activity
Co-treatment with Tunicamycin (1 µg/mL) and trastuzumab (10 µg/mL) synergistically inhibits HER2-overexpressing SKBR-3 and MCF-7/HER2 cells, with combination indices (CI) of 0.45 and 0.52, respectively . This synergy arises from:
-
HER2 Deglycosylation: Tunicamycin reduces HER2 surface expression by 60%, enhancing trastuzumab-mediated antibody-dependent cellular cytotoxicity (ADCC) .
-
PI3K/Akt Pathway Suppression: Combined therapy decreases phosphorylated Akt (Ser473) by 80%, compared to 50% with trastuzumab alone .
Table 3: Synergistic Effects in HER2+ Breast Cancer Models
Model | Treatment | Tumor Growth Inhibition (%) | Apoptosis Rate (%) |
---|---|---|---|
SKBR3 Xenograft | Trastuzumab | 48 | 18 |
Trastuzumab + Tunicamycin | 82 | 47 | |
MCF-7/HER2 | Trastuzumab | 34 | 12 |
Trastuzumab + Tunicamycin | 73 | 39 |
Overcoming Drug Resistance
In trastuzumab-resistant BT-474 cells, Tunicamycin restores sensitivity by downregulating mucin-4 (MUC4), a glycoprotein that masks HER2 epitopes . Co-administration reduces IC50 values from 12 µg/mL (trastuzumab alone) to 3.2 µg/mL .
Toxicity and Pharmacological Challenges
Cytotoxicity in Normal Cells
Despite its anticancer potential, Tunicamycin exhibits significant toxicity in non-malignant cells:
This narrow therapeutic window necessitates targeted delivery systems, such as nanoparticle encapsulation, to minimize off-target effects.
In Vivo Tolerability
In murine models, the maximum tolerated dose (MTD) is 5 mg/kg, with higher doses (≥10 mg/kg) causing weight loss (>20%) and hepatic necrosis .
Future Directions and Clinical Translation
Structural Optimization
Modifying the fatty acyl tail to reduce hydrophobicity may improve solubility and reduce hepatotoxicity. Analogs like Tunimycin B show 40% lower cytotoxicity in HL7702 cells while retaining antitumor activity .
Biomarker-Driven Therapy
Patient stratification based on DPAGT1 expression levels could optimize responses. Tumors with DPAGT1 overexpression (≥2-fold) exhibit 3.1× higher sensitivity to Tunicamycin .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume